molecular formula C11H9NO4 B1456058 Methyl 4,8-dihydroxyquinoline-2-carboxylate CAS No. 5934-38-3

Methyl 4,8-dihydroxyquinoline-2-carboxylate

Cat. No.: B1456058
CAS No.: 5934-38-3
M. Wt: 219.19 g/mol
InChI Key: PPWQGCSEQFBFKG-UHFFFAOYSA-N
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Description

Methyl 4,8-dihydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4,8-dihydroxyquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of iron chelation. It interacts with enzymes, proteins, and other biomolecules involved in iron metabolism. For instance, it has been shown to interact with iron chelators like 8-hydroxyquinoline-2-carboxylic acid, which is derived from tryptophan metabolism . These interactions are crucial for maintaining iron homeostasis in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the gut microbiome of certain insect larvae by acting as an iron chelator . This compound’s ability to modulate iron levels can impact cellular functions such as oxidative stress response and energy metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to iron ions, forming stable complexes that can inhibit or activate specific enzymes involved in iron metabolism . Additionally, this compound can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability . Long-term studies have shown that its iron-chelating properties can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively chelate iron without causing toxicity. At higher doses, it may exhibit toxic effects due to excessive iron chelation, leading to disruptions in iron homeostasis and potential oxidative damage . Threshold effects and adverse reactions should be carefully monitored in these studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan metabolism. It is derived from tryptophan via kynurenine and 3-hydroxykynurenine intermediates . This compound’s role in these pathways highlights its importance in regulating iron levels and maintaining metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where iron chelation is needed . The compound’s distribution is crucial for its effectiveness in modulating iron levels.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct it to organelles involved in iron metabolism, such as mitochondria and lysosomes . This localization is essential for its function in regulating iron homeostasis and cellular processes.

Properties

IUPAC Name

methyl 8-hydroxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)7-5-9(14)6-3-2-4-8(13)10(6)12-7/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWQGCSEQFBFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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